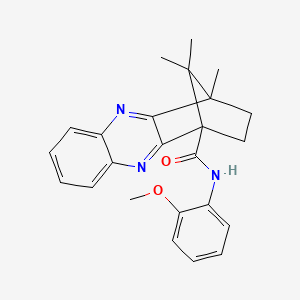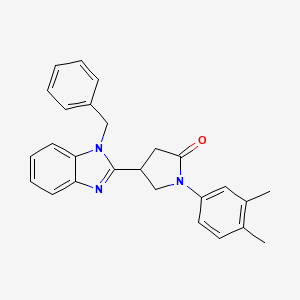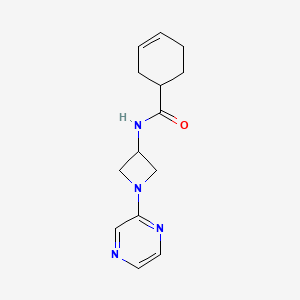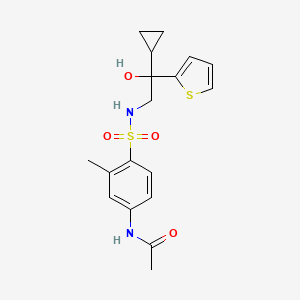![molecular formula C19H25NO2 B2722989 4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 845628-20-8](/img/structure/B2722989.png)
4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of coumarin systems, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Scientific Research Applications
Synthesis and Catalysis
Research into chromene derivatives, including those structurally related to 4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, has led to the development of novel synthesis pathways. For instance, the one-pot, three-component synthesis of various 2-amino-4H-chromene derivatives in water highlights an environmentally friendly approach to preparing different 2-amino-4H-chromen derivatives, offering advantages such as short reaction time, high yields, and straightforward work-up procedures (Dekamin, Eslami, & Maleki, 2013).
Biological Activities
Chromene derivatives have been extensively studied for their diverse biological activities. A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs revealed potent in vitro anti-cancer agents, highlighting the significance of substitutions on nitrogen to the antitumor potency (Dong et al., 2010). This points towards the potential of chromene derivatives in developing new anticancer therapeutics.
Metal Interaction and Fluorescence Properties
The investigation into the fluorescence and metal interaction properties of chromene derivatives, such as racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, has expanded their application in analytical, environmental, and medicinal chemistry. These compounds have shown potential as fluorescent probes due to their fluorescence enhancement in the presence of metals, suggesting their use in spectrofluorometry-based methodologies (Gülcan et al., 2022).
Antimicrobial Activities
Tetracyclic azanaphthalen-8-ones, synthesized by condensing related chromene compounds with primary aromatic amines, have displayed good antimicrobial activity. This research underscores the synthetic versatility of chromene derivatives and their potential as lead compounds for developing new antimicrobial agents (Soman & Thaker, 2013).
Future Directions
Properties
IUPAC Name |
4-[[butyl(methyl)amino]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-9-20(2)13-16-12-19(21)22-18-11-15-8-6-5-7-14(15)10-17(16)18/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOUVSLUSCYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=O)OC2=C1C=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2722908.png)
![N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2722910.png)
![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)
![N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide](/img/structure/B2722923.png)



